N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF1 receptor is involved in stress-related behaviors and is a potential target for the treatment of anxiety and depression. CP-154,526 has been extensively studied in preclinical models and has shown promise as a therapeutic agent.
Mechanism of Action
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide acts as a selective antagonist of the CRF1 receptor. The CRF1 receptor is involved in the regulation of the stress response and is thought to play a role in the development of anxiety and depression. By blocking the CRF1 receptor, this compound may reduce the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to reduce the release of stress hormones such as cortisol and ACTH, suggesting that it may modulate the stress response. It has also been shown to increase the release of dopamine in certain brain regions, suggesting that it may have a role in the regulation of reward and motivation.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the CRF1 receptor, meaning that it can be used to specifically target this receptor without affecting other receptors. It has also been extensively studied in preclinical models, making it a well-characterized compound. However, there are also limitations to its use. This compound has relatively poor solubility in water, which can make it difficult to work with in certain experiments. It also has a relatively short half-life in vivo, meaning that it may need to be administered frequently to maintain its effects.
Future Directions
There are several potential future directions for research on N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide. One area of interest is the development of more potent and selective CRF1 receptor antagonists. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, there is interest in investigating the potential therapeutic effects of this compound in humans, particularly in the treatment of anxiety and depression.
Synthesis Methods
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves several key steps, including the formation of the tetrazole ring and the attachment of the benzamido and cyclopentyl groups. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide has been extensively studied in preclinical models, including animal models of anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in these models, suggesting that it may be a promising therapeutic agent for the treatment of anxiety and depression in humans.
properties
IUPAC Name |
N-cyclopentyl-2-[4-[(4-propan-2-yloxybenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-15(2)32-20-13-7-16(8-14-20)22(30)24-18-9-11-19(12-10-18)29-27-21(26-28-29)23(31)25-17-5-3-4-6-17/h7-15,17H,3-6H2,1-2H3,(H,24,30)(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRICHRQZYFFXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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